molecular formula C19H18N4OS B1664263 4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one CAS No. 869802-44-8

4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one

Cat. No. B1664263
M. Wt: 350.4 g/mol
InChI Key: VCUKKMIXURRDKL-UHFFFAOYSA-N
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Description

A-794282 is a selective mGluR1 antagonist.

Scientific Research Applications

Fluorescent Molecular Probes

4-Dimethylamino derivatives, including similar structures, have been used to create new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. This characteristic is useful for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Optical Device Applications

Such compounds have been investigated for their nonlinear optical properties. The distinct nonlinear absorption behavior in different laser intensities suggests potential applications as optical limiters in optical device applications (Rahulan et al., 2014).

Antimicrobial Agents

Some derivatives of 4-Dimethylamino compounds have shown antimicrobial activity against various bacterial and fungal strains. This indicates their potential as antimicrobial agents (Patel et al., 2012).

Spectroscopic Studies

These compounds have been studied for their absorption and fluorescence spectra in different solvents. The fluorescence decay curves and spectroscopic data are critical for understanding the behavior of these molecules in various environments (Redzimski & Heldt, 2004).

Synthesis of Novel Compounds

Such structures have been used in the synthesis of novel compounds, including thiazolidinone derivatives, which are of interest due to their various biological activities (Stanovnik et al., 2002).

Catalysis and Chemical Transformations

Compounds with similar structures have been involved in catalytic processes and chemical transformations, leading to the creation of new chemical entities with potential applications in various fields, including pharmaceuticals (Ishar et al., 2004).

properties

CAS RN

869802-44-8

Product Name

4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3

InChI Key

VCUKKMIXURRDKL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
9-dimethylamino-ETTO
A 794282
A-794282
A794282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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